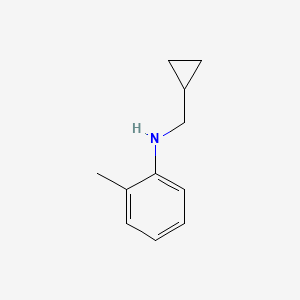

N-(cyclopropylmethyl)-2-methylaniline

Description

N-(Cyclopropylmethyl)-2-methylaniline is a substituted aniline derivative characterized by a cyclopropylmethyl group attached to the nitrogen atom and a methyl group at the ortho position of the benzene ring. Its molecular formula is C₁₁H₁₅N, with a molecular weight of 175.27 g/mol (inferred from ). The ortho-methyl group may influence electronic effects and intermolecular interactions, such as van der Waals forces or steric hindrance.

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-2-methylaniline |

InChI |

InChI=1S/C11H15N/c1-9-4-2-3-5-11(9)12-8-10-6-7-10/h2-5,10,12H,6-8H2,1H3 |

InChI Key |

ZBWXBWFOCQCXBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Overview

A prominent method involves a one-pot catalytic hydrogenation process utilizing raw materials such as a nitro- or nitroso precursor (e.g., a compound of Formula II) and cyclopropyl formaldehyde. This approach simplifies the synthesis by combining multiple steps into a single reaction vessel, reducing post-processing and increasing yield.

Procedure

- Raw Materials : Compound of Formula II (aniline derivative with specific substituents) and cyclopropyl formaldehyde.

- Reaction Conditions :

- Catalyst: Typically palladium, platinum, or Raney nickel.

- Acidic medium: Often sulfuric or acetic acid to facilitate hydrogenation.

- Temperature: Usually between 80-120°C.

- Hydrogen atmosphere: Pressurized hydrogen (1-10 atm).

- Process :

- The nitro group on the precursor is reduced to an amino group.

- Simultaneously, amino alkylation occurs via the reaction with cyclopropyl formaldehyde.

- The entire process occurs in a single vessel, minimizing impurities and operational complexity.

Data and Yields

| Raw Material Ratio (Formula II : Cyclopropyl Formaldehyde) | Catalyst Loading | Acid Ratio | Yield (%) | Notes |

|---|---|---|---|---|

| 1 : 1.5 | 0.5 mol% | 0.05 mol | 85-92 | Optimized for industrial scale |

| 1 : 2.0 | 1 mol% | 0.1 mol | 88-95 | Higher cyclopropyl formaldehyde ratio improves yield |

Source: Based on patent US11407710B2, which describes a low-cost, high-yield method suitable for large-scale production, emphasizing the simplicity of the one-pot hydrogenation process.

Nucleophilic Substitution Using Cyclopropylmethyl Halides

Overview

Another method involves nucleophilic substitution where cyclopropylmethyl halides (e.g., bromides or chlorides) react with 2-methylaniline derivatives.

Procedure

- Reagents :

- Cyclopropylmethyl halide (e.g., bromomethylcyclopropane).

- 2-Methylaniline.

- Base: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or similar.

- Solvent: Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Reaction Conditions :

- Elevated temperature (50-80°C).

- Inert atmosphere (nitrogen or argon).

- Reaction time: 12-24 hours.

- Outcome :

- Formation of N-(cyclopropylmethyl)-2-methylaniline via nucleophilic substitution at the halogen.

Data

| Halide Type | Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromide | NaH | DMF | 70°C | 60-75 | Widely used, cost-effective |

| Chloride | K₂CO₃ | THF | 60°C | 50-65 | Less reactive, longer reaction time |

Source: Based on synthesis procedures described in chemical literature, emphasizing the use of cyclopropylmethyl halides for efficient N-alkylation.

Alternative Synthetic Routes

Reductive Amination

- Starting from cyclopropylmethyl aldehyde and 2-methylaniline.

- Use of reducing agents such as sodium triacetoxyborohydride.

- Suitable for synthesizing derivatives with specific substituents on the aromatic ring.

Multi-Step Synthesis via Intermediates

- Formation of intermediates such as 2,6-dichloro-9-(cyclopropylmethyl)-9H-purine derivatives.

- Subsequent modifications through nucleophilic substitution and reductive amination to obtain the target compound.

Summary of Key Parameters and Data

| Method | Raw Materials | Reaction Type | Typical Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| One-Pot Hydrogenation | Nitro precursor + cyclopropyl formaldehyde | Catalytic hydrogenation | 85-95 | High yield, simple operation, scalable | Requires catalytic equipment |

| Nucleophilic Substitution | Cyclopropylmethyl halides + aniline | Nucleophilic substitution | 50-75 | Cost-effective, straightforward | Longer reaction times, lower selectivity |

| Reductive Amination | Cyclopropylmethyl aldehyde + aniline | Reductive amination | 70-85 | Precise functionalization | Multi-step, requires purification |

Notes and Considerations

- Industrial Feasibility : The one-pot catalytic hydrogenation method is most suitable for large-scale production due to its simplicity and high yield.

- Reagent Cost : Cyclopropylmethyl halides are relatively expensive; thus, nucleophilic substitution may be more cost-effective for small-scale synthesis.

- Purity and Impurities : The hydrogenation method produces fewer impurities, simplifying purification processes.

- Reaction Optimization : Parameters such as molar ratios, catalyst loading, temperature, and reaction time significantly influence yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typically employed.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Various amine derivatives.

Substitution: Substituted aniline derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-2-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of pesticides and insecticides

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can undergo N-dealkylation catalyzed by cytochrome P450 enzymes, leading to the formation of cyclopropanone and N-methylaniline. This reaction involves a spin-selective mechanism and hydrogen atom transfer steps .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between N-(cyclopropylmethyl)-2-methylaniline and related compounds:

Biological Activity

N-(Cyclopropylmethyl)-2-methylaniline is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropylmethyl group attached to a 2-methylaniline backbone. The unique structure contributes to its biological properties and interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. Research indicates that compounds with similar structures can exhibit:

- Antimicrobial Activity : By inhibiting bacterial cell wall synthesis or disrupting membrane integrity, leading to cell death.

- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in cellular processes, thereby modulating biochemical pathways.

Antimicrobial Properties

This compound has shown potential antimicrobial effects against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for maintaining cell integrity.

Anticancer Activity

The compound may induce apoptosis in cancer cells by activating signaling pathways associated with programmed cell death. This effect is often mediated through interactions with caspases and Bcl-2 family proteins, which are critical regulators of apoptosis.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

- Cancer Cell Studies : In vitro studies indicated that the compound could inhibit the proliferation of various cancer cell lines. For instance, it was found to reduce cell viability in human lung cancer cells, with IC50 values indicating potent activity .

- Enzyme Interaction : Research highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in metabolic disorders .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Anticancer | Induction of apoptosis via caspase activation | |

| Enzyme Inhibition | Modulation of key metabolic enzymes |

Future Directions

Further research is essential to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) Studies : To identify modifications that enhance biological activity.

- Clinical Trials : To evaluate therapeutic applications in humans.

Q & A

Q. What are the established synthetic routes for N-(cyclopropylmethyl)-2-methylaniline, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution, where 2-methylaniline reacts with cyclopropylmethyl chloride in the presence of a base (e.g., NaH or KCO) under inert conditions. Solvent choice (e.g., THF or DMF) and temperature (typically 60–80°C) critically affect reaction efficiency. For example, NaH in THF at 70°C yields ~80–85% product, while KCO in DMF at 60°C may reduce byproducts but requires longer reaction times .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- H-NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), cyclopropyl methylene protons (δ 2.5–3.5 ppm), and N–CH resonances (δ 3.0–4.0 ppm).

- LCMS : Used to confirm molecular weight (calc. 175.23 g/mol) and detect impurities.

- TLC : Monitors reaction progress using silica gel plates with UV visualization .

Q. What preliminary biological activities have been observed in analogs of this compound?

Structural analogs (e.g., N-(cyclopropylmethyl)-4-fluoro-2-methylaniline) exhibit insecticidal activity against pests like Plutella xylostella (100% mortality at 1 mg/L) and antimicrobial properties. These findings suggest potential bioactivity in the parent compound, warranting further screening in enzyme inhibition assays (e.g., acetylcholinesterase) .

Advanced Research Questions

Q. How can reaction optimization address low yields in the synthesis of this compound?

Yield discrepancies (e.g., 56–95% in similar syntheses) arise from side reactions like over-alkylation. Strategies include:

- Catalyst screening : Palladium catalysts may reduce side products.

- Temperature control : Lower temperatures (40–50°C) minimize decomposition.

- Purification techniques : Column chromatography with hexane/ethyl acetate gradients improves purity .

Q. What structure-activity relationships (SAR) govern the bioactivity of this compound derivatives?

- Cyclopropyl group : Enhances metabolic stability and membrane permeability.

- Substituent position : Fluorine at the para position (as in analogs) increases target binding affinity.

- Methyl group : Steric effects modulate interactions with hydrophobic enzyme pockets. SAR studies using halogenated or nitro-substituted derivatives can refine bioactivity .

Q. How can contradictory data on the compound’s reactivity be resolved?

Discrepancies in oxidation/reduction outcomes (e.g., quinone vs. N-oxide formation) may stem from solvent polarity or oxidizing agent strength (e.g., KMnO vs. mCPBA). Systematic studies under controlled conditions (e.g., pH, solvent) are recommended to clarify mechanistic pathways .

Q. What strategies validate the compound’s potential as a drug precursor despite limited FDA approval?

- In vitro assays : Test cytotoxicity (e.g., IC in HepG2 cells) and metabolic stability (microsomal assays).

- Docking studies : Predict interactions with targets like GPCRs or kinases.

- Analog synthesis : Introduce bioisosteres (e.g., replacing cyclopropyl with bicyclo groups) to enhance efficacy .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.